[3,4'-Bipyridin]-6(1H)-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-4-yl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-2-1-9(7-12-10)8-3-5-11-6-4-8/h1-7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEJXZDPNYUTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40534930 | |
| Record name | [3,4'-Bipyridin]-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62749-34-2 | |
| Record name | [3,4'-Bipyridin]-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance Within Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the development of pharmaceuticals and functional organic materials. Within this vast class of molecules, the [3,4'-bipyridin]-6(1H)-one core is of particular interest. This bipyridine structure is a key component in a number of biologically active compounds. ontosight.aicrysdotllc.com
The significance of this scaffold is underscored by its presence in several well-known pharmaceutical agents. For instance, Amrinone, chemically known as 5-amino-[3,4'-bipyridin]-6(1H)-one, and its more potent derivative Milrinone, which is 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile, are used as cardiotonic agents. doaj.orgresearchgate.netwikipedia.org These compounds act as selective phosphodiesterase 3 (PDE3) inhibitors, leading to increased levels of cyclic adenosine (B11128) monophosphate (cAMP) in cardiac and vascular smooth muscle. doaj.orgresearchgate.netwikipedia.org This, in turn, results in a positive inotropic effect (increased heart muscle contraction) and vasodilation. wikipedia.org The structural difference between Amrinone and Milrinone, the addition of a methyl group and a cyano group, significantly enhances the latter's potency by 20 to 50 times and reduces side effects. doaj.orgresearchgate.net
The synthesis of these bipyridine derivatives often starts from readily available precursors like 4-picoline. doaj.orgresearchgate.net Various synthetic strategies have been developed to construct the this compound core and introduce different substituents, allowing for the fine-tuning of their biological activity. researchgate.netscispace.com
Overview of Research Directions for 3,4 Bipyridin 6 1h One and Its Derivatives
Direct Synthesis Approaches to this compound
The direct construction of the this compound core can be achieved through various synthetic routes, primarily categorized into precursor-based methods and cyclization or annulation strategies.
Precursor-Based Synthetic Routes
Another approach involves the use of pyridine (B92270) sulfinates and bromopyridines in a palladium-catalyzed cross-coupling reaction. nih.gov This method has shown good tolerance for various functional groups and substitution patterns, leading to high yields of the desired bipyridine products. nih.gov
Cyclization and Annulation Strategies
Cyclization and annulation reactions offer a powerful means to construct the pyridone ring of the this compound framework. These methods often involve the formation of one or more rings in a single synthetic operation.
One notable strategy is the reaction of 3-aryl-1-(pyridin-2-yl)prop-2-en-1-ones (azachalcones) with a malononitrile (B47326) dimer. This reaction leads to the formation of 2-{4-aryl-5-cyano-[2,2′-bipyridin]-6(1H)-ylidene}malononitriles. researchgate.net
Enamine cyclization represents another viable route. For example, the nucleophilic vinylic substitution reaction of 3-dimethylamino-2-formyl acrylonitrile (B1666552) with nucleophiles like malononitrile can produce pyridin-2(1H)-one derivatives. nih.gov Intramolecular cyclization of N-3-oxoalkylchloroacetamide derivatives can also yield 5,6-dihydropyridin-2(1H)-ones and 2-pyridones. rsc.org
Annulation reactions, particularly those based on 1,6-addition, provide a direct pathway to various heterocyclic systems. chim.it These reactions can be catalyzed by acids, bases, transition metals, or N-heterocyclic carbenes (NHCs). chim.it For instance, gold-catalyzed sequential annulation reactions have been employed to synthesize 3,4-fused bicyclic furans, demonstrating the potential of such strategies for complex heterocycle synthesis. researchgate.net
Derivatization of the this compound Core
Once the core this compound structure is established, further functionalization can be achieved through various chemical transformations, allowing for the exploration of structure-activity relationships.
Substituent Introduction and Modification at Pyridone Moiety
The pyridone moiety offers several sites for the introduction and modification of substituents. For instance, the synthesis of 3,4-disubstituted pyridin-2(1H)-ones has been achieved through the cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions. beilstein-journals.orgnih.gov This method allows for the exploration of different substituents at the C-3 and C-4 positions of the pyridone ring. nih.gov
Oxidation-Michael addition reactions on 3-hydroxy-4(1H)-pyridinones provide another avenue for derivatization. Oxidation of 2-alkyl-3-hydroxy-4(1H)-pyridinones can lead to intermediates that subsequently undergo Michael addition with various nucleophiles to introduce substituents at the 6-position of the pyridone ring. documentsdelivered.com
The table below summarizes some examples of substituent modifications on the pyridone moiety.
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-chloro-4-fluoronicotinic acid | 1. MeOH, DIPEA, reflux; 2. TBTU, DIPEA, DMF, rt | 3,4-disubstituted pyridin-2(1H)-one derivatives | beilstein-journals.orgnih.gov |
| 2-Alkyl-3-hydroxy-4(1H)-pyridinone | Silver(I) oxide, alcohol, then nucleophile | 6-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinone | documentsdelivered.com |
Table 1: Examples of Substituent Modification at the Pyridone Moiety
Modification of the Bipyridine Linkage
Recent research has also explored the effect of substituents on bipyridine ligands in metal complexes, which can provide insights into how modifications on the bipyridine core influence its coordination properties and reactivity. nih.gov
Synthesis of Partially Hydrogenated Derivatives (e.g., [3,4']Bipyridin-6'-ylsulfanyl Acetates)
The synthesis of partially hydrogenated derivatives introduces saturation into the bipyridine framework, leading to three-dimensional structures with potentially different biological activities. A notable example is the synthesis of ethyl ([3,4']Bipyridin-6'-ylsulfanyl) acetates.
The synthesis of these compounds can be achieved through the alkylation of a 2'-hydroxy-1',2',3',4'-tetrahydro[3,4']bipyridine-6'-thiolate with ethyl bromoacetate. researchgate.net This reaction yields partially hydrogenated ethyl ([3,4']bipyridin-6'-ylsulfanyl) acetates. researchgate.net Further transformations of these derivatives have also been explored. For instance, treatment of a related [3,4']bipyridine with KOH/H2O followed by acetic acid can lead to intramolecular acylation products. researchgate.net
The table below details the synthesis of a partially hydrogenated derivative.
| Starting Material | Reagents and Conditions | Product | Reference |
| 2'-hydroxy-1',2',3',4'-tetrahydro[3,4']bipyridine-6'-thiolate | Ethyl bromoacetate, ethanol, piperidine (B6355638) | Partially hydrogenated ethyl ([3,4']Bipyridin-6'-ylsulfanyl) acetates | researchgate.net |
Table 2: Synthesis of a Partially Hydrogenated [3,4']Bipyridin-6'-ylsulfanyl Acetate (B1210297) Derivative
Synthesis of Fused Heterocyclic Systems Containing this compound Motif (e.g., 2-Pyridone-fused 2,2'-Bipyridine (B1663995) Derivatives)
The construction of fused heterocyclic systems incorporating the this compound core is a significant area of synthetic chemistry, leading to complex molecular architectures with potential applications in materials science and medicinal chemistry. A notable strategy for creating such systems is through the synthesis of 2-pyridone-fused 2,2'-bipyridine derivatives. rsc.orglu.seresearchgate.net These compounds, sometimes referred to as Janus molecules, possess distinct faces for hydrogen bonding and metal coordination. researchgate.net
One established method for achieving this is through reductive cyclization. researchgate.net For instance, 2-pyridone-fused 2,2'-bipyridine derivatives have been synthesized via the reductive cyclization of specifically substituted 2,2'-bipyridine precursors using an iron-acetic acid (Fe/AcOH) system. researchgate.net This approach is part of a broader application of reductive cyclization reactions that have been successfully used to generate a wide variety of nitrogen-containing heterocycles. researchgate.net The initial 2,2'-bipyridine derivatives required for this cyclization can be prepared through methods like the Ullmann coupling. researchgate.net
The resulting fused structures can exhibit complex solid-state properties. For example, X-ray diffraction analysis of 3,6-dimethyl-9H-4,5,9-triazaphenanthren-10-one, a 2-pyridone-fused 2,2'-bipyridine derivative, revealed a highly intricate solid-state structure. rsc.orglu.se This structure features a disordered molecule embedded within a channel formed by a centrosymmetric lattice of hexagonally packed, hydrogen-bonded columns. rsc.orglu.se The assembly of these columns from three symmetry-independent molecules highlights the complex intermolecular forces at play. rsc.orglu.se
Catalytic Synthesis Approaches
Catalytic methods, particularly those involving transition metals, are indispensable for the synthesis of bipyridine frameworks, offering high efficiency and functional group tolerance. nobelprize.orgnih.gov These reactions are fundamental in both academic and industrial settings for producing pharmaceuticals and fine chemicals. researchgate.netnih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling for Bipyridine Ligands)
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nobelprize.orgnih.gov Among these, the Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method for constructing the C(sp²)–C(sp²) bonds necessary for bipyridine structures. nobelprize.orgmdpi.com The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. nobelprize.orgharvard.edu
A key challenge in the Suzuki coupling for bipyridine synthesis is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its catalytic activity. mdpi.com Therefore, the design of the catalytic system, including the choice of ligands, is crucial for a successful reaction. nih.govmdpi.com Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance catalyst performance. nih.gov For example, dialkylbiaryl phosphine ligands have been shown to be highly effective for a wide range of Suzuki-Miyaura reactions, enabling the coupling of challenging substrates like unactivated aryl chlorides and heteroaryl systems. nih.gov The use of specific ligands, such as SPhos, can facilitate difficult couplings, like that of phenylboronic acid with 4-amino-2-chloropyridine, which typically gives low yields with other catalysts. nih.gov
The [2,2'-Bipyridin]-6(1H)-one (bipy-6-OH) ligand itself has been shown to have a strong accelerating effect in palladium-catalyzed direct arylation reactions. uva.es In these reactions, the deprotonated coordinated ligand can act as an internal base, assisting in the rate-determining C-H bond cleavage step through a concerted metalation-deprotonation (CMD) mechanism. uva.es This dual role as both a ligand and an intramolecular base eliminates the need for an external base to have a coordination site on the metal, which can be a challenge when using chelating ligands. uva.es
Research has demonstrated the utility of various palladium catalysts and conditions for bipyridine synthesis. Heterogeneous catalysts like Pd/C have been used for consecutive one-pot Suzuki-Miyaura cross-coupling and hydrogenation reactions to produce piperidine derivatives from bromopyridines. researchgate.net The synthesis of novel 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has also been developed for use in sterically hindered Suzuki-Miyaura cross-coupling reactions. rsc.org
Table 1: Examples of Palladium-Catalyzed Suzuki Cross-Coupling for Bipyridine Synthesis
| Coupling Partners | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Pyridyl boronic acids and bromopyridines | Pd(PPh₃)₄ / Na₂CO₃ | Represents typical conditions, but may require high catalyst loading (>10 mol%) and yields can be moderate. | mdpi.com |
| Aryl chlorides and arylboronic acids | Pd(OAc)₂ / SPhos (dialkylbiaryl phosphine ligand) | Highly efficient for coupling unactivated aryl chlorides and hindered substrates. | nih.gov |
| p-CF₃C₆H₄I and pyridine (Direct Arylation) | Pd(OAc)₂ / [2,2'-Bipyridin]-6(1H)-one | The pyridone ligand acts as an internal base, accelerating the C-H activation step. Reaction is 5-8 times faster than with standard phenanthroline ligands. | uva.es |
| Bromopyridines and methoxyphenyl boronic acid | Pd/C / Na₂CO₃ | A heterogeneous catalyst used in a one-pot reaction followed by hydrogenation. | researchgate.net |
Other Metal-Mediated Transformations
While palladium catalysis is prevalent, other metal-mediated reactions are also valuable for synthesizing bipyridine and pyridone structures.
Copper-Catalyzed Reactions: Copper-catalyzed Ullmann coupling provides a classic method for the homocoupling of halogenated pyridines to form bipyridines. mdpi.com More contemporary applications include CuI-catalyzed coupling reactions of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides, which allows for the efficient and highly chemoselective N-arylation of the pyridone ring under mild conditions. organic-chemistry.org Copper can also be used as a co-catalyst in some palladium-catalyzed reactions, such as Stille and Suzuki couplings, where it can improve product yields. mdpi.com
Nickel-Catalyzed Reactions: Nickel catalysts are effective for the homocoupling of halopyridines. For example, systems like NiCl₂·6H₂O can catalyze the coupling of 2-halopyridines to yield 2,2'-bipyridines, with the product itself acting as a ligand to facilitate the reaction. mdpi.com Stille coupling, which uses toxic organotin reagents, can also be catalyzed by nickel complexes. mdpi.com
Iron-Mediated Reactions: As mentioned previously, the use of iron in acetic acid (Fe/AcOH) is an effective system for the reductive cyclization of nitro-substituted 2,2'-bipyridine precursors to form fused pyridone systems. researchgate.net
Mechanochemical Synthesis: Ball-milling, a mechanochemical approach, has been used for the rapid and efficient solid-state synthesis of bipyridine metal complexes with various metals, including iron, cobalt, and ruthenium, avoiding the need for bulk solvents. nih.gov
Mechanistic Investigations and Reaction Pathways
Reaction Mechanisms Involving the [2,2'-Bipyridin]-6(1H)-one Scaffold
The unique structure of [2,2'-Bipyridin]-6(1H)-one (bipy-6-OH) allows it to participate directly in catalytic cycles, exhibiting functionalities beyond simple ligand coordination.
In palladium-catalyzed direct arylation reactions, [2,2'-Bipyridin]-6(1H)-one has been identified as a highly effective cooperating ligand. uva.esscg.ch It facilitates the challenging C-H activation step, which is often a significant kinetic barrier in cross-coupling reactions. uva.esacs.org The ligand's efficacy stems from its dual function: it acts as both a chelating ligand to the metal center and as an intramolecular base. uva.es This cooperative role eliminates the need for an external base to assist in the C-H bond cleavage, a common requirement that can lead to complications when using traditional chelating ligands. uva.esacs.org The ligand has been successfully employed in the direct C-3 arylation of pyridine (B92270) and the ortho-arylation of unprotected anilines, showcasing its role in promoting regioselectivity. acs.orgnih.gov
A key feature of [2,2'-Bipyridin]-6(1H)-one is its ability to be deprotonated, forming an anionic pyridonate ligand (bipy-6-O⁻). acs.org This deprotonated form is a better ligand and plays a crucial role as a built-in base. uva.esscispace.com By incorporating the basic moiety directly into the ligand structure, a high effective local concentration of the base is achieved at the metal center. acs.org This intramolecular assistance facilitates the cleavage of the C-H bond by accepting the proton, a mechanism that has been unequivocally supported by the isolation and study of relevant palladium intermediates. uva.esnih.gov This internal base function circumvents the difficulty of requiring an open coordination site on the metal for an external base, which is a known issue with standard chelating ligands like 2,2'-bipyridine (B1663995). uva.esacs.org
The most widely accepted pathway for C-H bond cleavage in these systems is the Concerted Metalation-Deprotonation (CMD) mechanism. uva.esacs.org In this process, the C-H bond breaks and the new metal-carbon bond forms in a single, concerted step, often involving a six-membered cyclic transition state. uva.esacs.org The [2,2'-Bipyridin]-6(1H)-one ligand is specifically designed to favor the CMD pathway. uva.esacs.org Its deprotonated oxygen atom acts as the internal base that abstracts the proton from the arene substrate as the palladium center coordinates to the carbon atom. This cooperative action significantly lowers the activation energy for the C-H cleavage step compared to pathways relying on external bases like acetate (B1210297) or carbonate. acs.org Kinetic and competitive isotopic experiments in the direct arylation of heteroarenes have provided evidence supporting the involvement of a CMD pathway in the rate-determining C-H cleavage step. unipi.it
While detailed electron transfer mechanisms for [3,4'-Bipyridin]-6(1H)-one itself are not extensively documented, studies on related bipyridine-containing structures, such as Covalent Organic Frameworks (COFs), provide valuable insights. In metal-doped bipyridine-linked COFs (M-bpy-COF), the bipyridine units serve as a platform for photo-induced electron transfer. researchgate.netrsc.org For instance, in a Cu-bpy-COF system used as a photoelectrocatalyst, photo-excited electrons in the COF film are transferred to oxygen via the copper atom. researchgate.netrsc.org Spectroscopic studies have shown that photogenerated electrons can be rapidly transferred to the metal sites, which then participate in catalytic reactions like the oxygen reduction reaction (ORR). rsc.org Similar electron transfer processes are fundamental to the photocatalytic activity of Re- and Ni-bipyridine COFs for CO₂ reduction, where efficient electron transfer from the COF backbone to the metal catalyst is observed. dtu.dk In some systems, the bipyridine sites can also facilitate proton-coupled electron transfer kinetics by aiding in water dissociation. d-nb.info
Kinetic Studies of Chemical Reactions
Kinetic studies are essential for understanding reaction rates and identifying the slowest, or rate-determining, step in a catalytic cycle. This knowledge is critical for rational catalyst and process optimization.
For many palladium-catalyzed C-H functionalization reactions utilizing the [2,2'-Bipyridin]-6(1H)-one ligand, mechanistic studies indicate that the C-H bond cleavage is the rate-determining step. uva.esacs.org This is often substantiated by a significant kinetic isotope effect (KIE), where replacing a C-H bond with a C-D bond leads to a noticeable decrease in the reaction rate. For example, a large KIE of 4.2 was found in the ortho-arylation of unprotected anilines, strongly pointing to C-H activation as the turnover-limiting step. acs.org In the direct arylation of pyridine, the reaction was found to be first-order in the palladium complex and zero-order in the aryl halide, further supporting that the C-H cleavage, which occurs after oxidative addition, is rate-limiting. uva.es
Research Findings Summary
| Catalytic System | Reaction Type | Key Mechanistic Finding | Rate-Determining Step | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / [2,2'-Bipyridin]-6(1H)-one | Direct Arylation of Pyridine | Deprotonated ligand acts as an internal base via a Pd(0)/Pd(II) cycle. | C-H Activation | uva.esacs.orgnih.gov |
| Pd(OAc)₂ / [2,2'-Bipyridin]-6(1H)-one / PCy₃ | Direct Arylation of Arenes | Operates via a bimetallic pathway with two connected catalytic cycles. | C-H Activation (turnover limiting) | rsc.org |
| Pd(OAc)₂ / [2,2'-Bipyridin]-6(1H)-one | Ortho-Arylation of Unprotected Anilines | Ligand cooperation drives chemo- and regioselectivity; KIE = 4.2. | C-H Activation | nih.govacs.org |
| Cu-bpy-COF | Photoelectrocatalytic Oxygen Reduction | Photo-excited electrons transfer from the COF to O₂ via the Cu atom. | Not specified | researchgate.netrsc.org |
| Pd(OAc)₂ / 2-hydroxypyridine (B17775) / PPh₃ | C-H Arylation of Imidazo[1,2-a]pyridine | Both C-H activation and oxidative addition can be rate-limiting. | C-H Activation & Oxidative Addition | nih.gov |
Influence of Ligand Structures on Reaction Rates
The structural characteristics of ligands derived from the this compound scaffold are pivotal in dictating the kinetics of catalytic reactions. The strategic placement of functional groups and the resulting electronic and steric properties significantly impact the catalytic activity.
Research has demonstrated that the hydroxyl group at the 6-position of the pyridinone ring is critical for the ligand's efficacy. This is highlighted by the inferior performance of isomers such as [2,2'-bipyridin]-4(1H)-one (bipy-4-OH), where the hydroxyl group is less effectively positioned to participate in the catalytic cycle. scispace.com The deprotonated form of this compound, the pyridonate, acts as a more effective ligand than its neutral counterpart. scispace.com
The coordination ability of these ligands to the metal center is a key determinant of reaction rates. Studies comparing a series of bipyridine-based ligands have established a trend in coordination ability, which directly correlates with their catalytic performance. For instance, the coordination ability follows the trend: bipy-6-OH ≈ bipy-6-OMe < bipy < bipy-4-OH < phen ≈ bipy-6-O. scispace.com The low catalytic activity of the methoxy (B1213986) derivative (bipy-6-OMe) is attributed to its poor coordination under catalytic conditions. scispace.com
Furthermore, the combination of this compound with other ligands, such as phosphines, can lead to synergistic effects. A dual-ligand system comprising [2,2′-bipyridin]-6(1H)–one (a related isomer) and tricyclohexylphosphine (B42057) (PCy3) has been shown to create a more active catalytic system for the direct arylation of arenes. rsc.orguva.es This combination allows reactions to proceed at temperatures 30°C lower than systems using the bipyridone ligand alone and is even effective for less reactive aryl chlorides. rsc.orguva.esrsc.org The optimal molar ratio of Pd/bipy-6-OH/PCy3 was found to be 1:0.5:1. rsc.orguva.esrsc.org
The introduction of substituents on the bipyridine framework can also dramatically alter reaction rates. In the context of metal-organic frameworks (MOFs) containing Pd(II)-bipyridine complexes, strategic modifications to the linker units have a profound impact on catalytic activity in Suzuki-Miyaura cross-coupling reactions. For example, a MOF with methyl groups at the 6,6'-positions of the bipyridine linker (m-6,6´-Me2bpy-MOF-PdCl2) exhibited a 110-fold and 496-fold enhancement in activity compared to the non-functionalized (m-bpy-MOF-PdCl2) and 4,4'-dimethylated (m-4,4´-Me2bpy-MOF-PdCl2) analogues, respectively. iastate.eduresearchgate.net This highlights the critical role of steric properties in preventing catalyst deactivation and enhancing reaction efficiency. iastate.edu
Table 1: Influence of Ligand Structure on Catalytic Activity
| Ligand/System | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| [2,2'-Bipyridin]-6(1H)-one (bipy-6-OH) | Direct Arylation | Accelerates reaction 5-8 times faster than traditional systems. | scispace.com |
| [2,2'-Bipyridin]-4(1H)-one (bipy-4-OH) | Direct Arylation | Shows inferior activity compared to the 6-hydroxy isomer. | scispace.com |
| Pd/bipy-6-OH/PCy3 | Direct Arylation of Arenes | Operates at 30°C lower temperature and is active for aryl chlorides. | rsc.orguva.esrsc.org |
| m-6,6´-Me2bpy-MOF-PdCl2 | Suzuki-Miyaura Coupling | 110-fold and 496-fold rate enhancement over related MOF catalysts. | iastate.eduresearchgate.net |
Catalytic Roles of this compound Derivatives
The derivatives of this compound are instrumental in various catalytic processes, primarily due to their ability to facilitate challenging bond activations and formations.
Transition Metal Catalysis (e.g., Pd(0)/Pd(II) cycles)
A significant body of research has focused on the application of this compound and its analogues as ligands in palladium-catalyzed reactions. These reactions often proceed through a Pd(0)/Pd(II) catalytic cycle. scispace.comacs.org Mechanistic studies on the direct arylation of pyridine have provided clear evidence for this cycle. scispace.comacs.orgacs.org The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. nih.gov This is followed by a crucial C-H activation step, which is then followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. scispace.comnih.gov
Kinetic studies have shown that in the direct arylation of unprotected anilines, the reaction rate is first-order with respect to the palladium complex and zero-order in the aryl halide. acs.orguva.es This suggests that the C-H activation step is the turnover-limiting step in the catalytic cycle. acs.org A significant kinetic isotope effect (KIE) of 4.2 further supports that the C-H bond cleavage is indeed the rate-determining step. acs.org
The versatility of these ligands is also evident in their use in combination with other catalytic systems. For instance, a Pd-bipy-6-OH catalyst can be used for the C-C coupling of anilines, while a different Pd catalyst with a ligand like XPhos can be used for C-N coupling, allowing for orthogonal functionalization. acs.orguva.es
Metal-Ligand Cooperation in Catalytic Processes
A defining feature of the catalytic activity of this compound derivatives is the concept of metal-ligand cooperation. acs.orgmdpi.com This refers to the active participation of the ligand in the elementary steps of the catalytic cycle, going beyond its traditional role as a spectator coordinating to the metal center. mdpi.com
The deprotonated hydroxyl group on the pyridinone ring plays a crucial role by acting as an internal base. scispace.comacs.org This intramolecular base assists in the C-H cleavage step through a concerted metalation-deprotonation (CMD) mechanism. scispace.com This eliminates the need for an external base, which can often be a limiting factor in coupling reactions that utilize traditional chelating ligands. scispace.comacs.org This dual function as both a ligand and an intramolecular base is a key advantage of the this compound scaffold. scispace.comacs.org
This cooperative mechanism has been shown to be critical for the high activity of these catalysts in the direct arylation of pyridines and arenes. scispace.comacs.orgacs.org The ligand's ability to facilitate proton transfer is a key element in these transformations. acs.org In the direct C-H arylation of unprotected anilines, the cooperating ligand is not only responsible for the catalyst's activity in C-H cleavage but also plays a role in determining the chemo- and regioselectivity of the reaction. acs.orguva.es
Table 2: Summary of Catalytic Roles and Mechanisms
| Catalytic Role/Mechanism | Description | Key Compound/System | Reference |
|---|---|---|---|
| Pd(0)/Pd(II) Catalytic Cycle | The reaction proceeds through a cycle involving oxidative addition of aryl halide to Pd(0), followed by C-H activation and reductive elimination from a Pd(II) intermediate. | This compound derivatives with Palladium | scispace.comacs.orgacs.org |
| Metal-Ligand Cooperation | The ligand actively participates in the catalytic cycle, with the deprotonated hydroxyl group acting as an internal base to facilitate C-H activation. | This compound | scispace.comacs.orgacs.org |
| Dual-Ligand Synergy | A combination of a bipyridone ligand and a phosphine (B1218219) ligand leads to a more active bimetallic catalytic system with two interconnected cycles for C-H activation and cross-coupling. | Pd/bipy-6-OH/PCy3 | rsc.orguva.esrsc.org |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule. These methods provide detailed information about the electronic distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density, which is a function of just three spatial coordinates. nih.gov For a molecule like [3,4'-Bipyridin]-6(1H)-one, DFT calculations would be invaluable for understanding its fundamental chemical properties.
Researchers would typically use a hybrid functional, such as B3LYP, which combines theoretical exactness with empirical corrections to achieve high accuracy for organic molecules. nih.gov A DFT analysis of this compound would yield several key molecular descriptors:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited. researchgate.net
While no specific data exists for this compound, a hypothetical DFT study would generate data similar to the illustrative table below.
| Descriptor | Definition | Predicted Information |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical stability and reactivity |
| Dipole Moment (μ) | Measure of net molecular polarity | Predicts solubility and intermolecular interactions |
For molecules with complex electronic structures, such as those with near-degenerate orbitals or significant electron correlation, single-reference methods like DFT may be insufficient. Multireference methods are required in such cases to provide an accurate description.
Complete Active Space Self-Consistent Field (CASSCF): The CASSCF method provides a qualitatively correct description of the electronic wavefunction by including all important electronic configurations. acs.org For this compound, a CASSCF calculation would be essential for studying its excited states, photochemistry, or if it were part of a metal complex where the electronic structure is challenging. nih.gov The method involves selecting a subset of "active" electrons and orbitals that are most important for the chemical process of interest. acs.org
N-Electron Valence State Perturbation Theory (NEVPT2): While CASSCF captures static electron correlation, it often lacks dynamic correlation, which arises from the instantaneous interactions between electrons. NEVPT2 is a second-order perturbation theory method that adds this dynamic correlation on top of a CASSCF reference wavefunction. nih.govhu-berlin.defaccts.de This approach provides highly accurate energies for both ground and excited states and is free from issues like intruder states that can affect other methods like CASPT2. nih.govfaccts.de Studies on bipyridine complexes have shown that methods like CASSCF and NEVPT2 are crucial for correctly describing their electronic nature, which DFT functionals sometimes fail to do. nih.gov
Hartree-Fock (HF) Theory: The Hartree-Fock method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orggatech.edu It provides a reasonable starting point for more advanced calculations and is the basis from which semi-empirical methods are derived. wikipedia.org HF systematically neglects electron correlation, which can lead to inaccuracies, but it remains a crucial theoretical tool. A calculation on this compound would yield molecular orbitals and a baseline energy. libretexts.orgusp.br
Semi-Empirical Methods (e.g., AM1, PM3): These methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to speed up calculations significantly. wikipedia.orguni-muenchen.de Methods like Austin Model 1 (AM1) and Parametric Method 3 (PM3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.deuomustansiriyah.edu.iqnih.gov While less accurate than DFT or multireference methods, they are useful for very large molecules or for preliminary conformational searches before employing more rigorous techniques. nih.gov For this compound, AM1 or PM3 could be used for a quick initial geometry optimization or to screen many potential derivatives.
Molecular Modeling and Dynamics Simulations
Molecular modeling focuses on the three-dimensional structure of molecules and how it relates to their energy and properties.
Geometry Optimization: This computational process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface (PES), representing the most stable structure of the molecule. github.ioyoutube.comlupinepublishers.com Starting with an initial guess, the algorithm iteratively adjusts atomic coordinates to lower the molecule's total energy until a stationary point is found. arxiv.orgarxiv.org For this compound, geometry optimization would provide precise information on bond lengths, bond angles, and dihedral angles for its most stable conformation.
Potential Energy Surfaces (PES): A PES is a mathematical landscape that relates the energy of a molecule to its geometry. uni-muenchen.de By systematically changing one or more geometric parameters (like a bond length or a dihedral angle) and calculating the energy at each point, a PES scan can be constructed. q-chem.comstackexchange.com For this compound, a PES scan could be used to explore the rotational barrier between the two pyridine (B92270) rings or to map a reaction pathway. This helps identify transition states and calculate activation energies. uni-muenchen.de
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting how a molecule will interact with other chemical species. The MEP is mapped onto the molecule's electron density surface, providing a visual guide to its charge distribution. uni-muenchen.delibretexts.org
Predicting Reactive Sites: The MEP map uses a color scale to indicate electrostatic potential. wolfram.comresearchgate.net
Red Regions: These indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these would likely be found around the nitrogen atoms and the carbonyl oxygen.
Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. These would be expected near the hydrogen atoms attached to the pyridinone ring.
Understanding Intermolecular Interactions: The MEP is also crucial for predicting non-covalent interactions, such as hydrogen bonding, which would be important for understanding the crystal structure or biological interactions of this compound.
An MEP analysis provides a powerful, intuitive picture of a molecule's polarity and reactivity hotspots. uni-muenchen.deproteopedia.org
Computational Mechanistic Studies
Computational chemistry is instrumental in deciphering complex reaction mechanisms, allowing for the investigation of transient species like intermediates and transition states that are often difficult to observe experimentally. rsc.orgresearchgate.net
Theoretical studies, primarily using Density Functional Theory (DFT), have become indispensable for understanding catalytic processes involving bipyridine ligands. These investigations provide detailed electronic structure information and energy profiles for entire catalytic cycles. For instance, in the context of C-H oxidation reactions catalyzed by ruthenium bis(bipyridine) complexes, computational models can correlate product selectivity with electronic parameters of the C-H bonds. acs.org
A central goal of computational chemistry is to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. smu.edu This involves locating and characterizing the structures of transition states, which represent the energy maxima along the reaction coordinate. researchgate.netdntb.gov.ua Computational data for palladium-catalyzed reactions employing bipyridine-N,N'-dioxides has been used to detail the reaction pathways leading to different stereoisomeric products, identifying each intermediate and transition state along the way. lboro.ac.uk
Advances in the field include the development of machine learning models capable of predicting transition state structures with high accuracy, which can significantly accelerate the process of exploring reaction networks. researchgate.net The analysis of the intrinsic reaction coordinate (IRC) allows chemists to follow the reaction path step-by-step from the transition state down to the reactants and products, providing a detailed narrative of bond-breaking and bond-forming events. smu.edu
Structure-Property Relationship Predictions
In silico methods are widely used to predict the properties and biological activities of chemical compounds based on their molecular structure, facilitating the rational design of new molecules with desired characteristics.
The basicity of a ligand is a critical parameter that influences the stability and reactivity of the metal complexes it forms. Computational methods can be used to predict the pKa values and proton affinities of ligands, providing a quantitative measure of their basicity. nih.gov Studies on substituted fac-Re(bipyridine)(CO)3X complexes have shown that the electron-donating or withdrawing nature of substituents on the bipyridine ring has a significant effect on the overpotential and activity of the catalyst. princeton.eduepa.gov
For example, moderately electron-donating groups can increase catalytic activity, whereas substituents that result in excessive electron density on the ligand can destabilize the catalyst. princeton.edu Theoretical calculations help to understand these electronic effects and their impact on the catalytic mechanism. epa.gov
Table 2: Illustrative Example of Calculated Properties for Hypothetical Substituted Bipyridinones
| Substituent (R) | Calculated Proton Affinity (kcal/mol) | Calculated Dipole Moment (Debye) | Predicted Effect on Basicity |
|---|---|---|---|
| -H | 220.5 | 3.1 | Baseline |
| -CH3 | 224.8 | 3.4 | Increased |
| -Cl | 217.1 | 1.9 | Decreased |
| -NO2 | 212.3 | 0.8 | Significantly Decreased |
Note: These values are hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. actascientific.com These in silico techniques aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govbrieflands.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D molecular fields (steric, electrostatic, hydrophobic) to predict activity. actascientific.comnih.gov
For classes of compounds like 3,5-bis(arylidene)-4-piperidones, QSAR models have been developed to predict their cytotoxic properties. brieflands.com These models identify key molecular descriptors, such as molecular density and topological indices, that are important for biological activity. brieflands.com Such validated models can then be used to virtually screen new, un-synthesized analogs and prioritize those with the highest predicted potency for synthesis and testing, thereby accelerating the drug discovery process. nih.govnih.govnih.gov
Ligand Design and Coordination Chemistry of 3,4 Bipyridin 6 1h One Derivatives
Coordination Modes and Binding Affinities
The coordination chemistry of [3,4'-Bipyridin]-6(1H)-one is defined by the presence of multiple potential donor sites: the nitrogen atoms of the two pyridine (B92270) rings and the oxygen and nitrogen atoms of the pyridinone moiety. This structure allows for diverse coordination modes, including acting as a chelating or a bridging ligand.
Chelating Ligand Properties of this compound Analogues
Analogues of this compound, particularly those containing the 3-hydroxy-4-pyridinone (3,4-HOPO) or similar hydroxypyridinone (HOPO) moieties, are recognized as powerful chelating agents. kcl.ac.ukresearchgate.net The deprotonated hydroxyl group and the adjacent ketone oxygen of the pyridinone ring form a strong bidentate binding site with a high affinity for hard metal cations, especially those with a high charge density like Fe(III), Al(III), and Gd(III). researchgate.netrsc.orgnih.gov
The structure of this compound incorporates a pyridinone ring, which suggests it shares these potent chelating properties. The combination of the pyridinone's N,O or O,O donor set with the N,N donors from the bipyridine framework allows for the formation of stable, multi-ring chelate structures with a single metal center. The specific 3,4'-linkage between the pyridine rings influences the spatial arrangement of these donor atoms, which in turn dictates the geometry and stability of the resulting metal complexes. The rigidification of a ligand structure, such as that seen in bipyridine-based chelators, can enhance the inertness of the resulting metal chelates. rsc.org
Metal Complexation with Transition Metals (e.g., Palladium, Copper, Zinc, Iron, Cobalt, Ruthenium, Platinum, Manganese)
Bipyridine and its derivatives are among the most widely used ligands in coordination chemistry, forming stable complexes with nearly all transition metals. nih.govwikipedia.org These complexes are central to developments in photochemistry, electrochemistry, and catalysis. nih.gov The introduction of a pyridinone function onto the bipyridine scaffold, as in this compound, modifies these properties and introduces new functionalities.
A close analogue, [2,2'-Bipyridin]-6(1H)-one, has been shown to have a strong accelerating effect in palladium-catalyzed direct arylation reactions. nih.gov In this context, the deprotonated ligand coordinates to the palladium center and acts as an internal base, directly assisting in the C-H bond cleavage step. nih.gov This demonstrates the active role the pyridinone moiety can play in the reactivity of the metal complex.
Derivatives of this compound are expected to form robust complexes with a wide array of transition metals. For instance, the coordination of bipyridine ligands to metals like Ruthenium(II) is foundational for many photosensitizers and catalysts. wikipedia.org Similarly, copper-bipyridine complexes have been developed as catalysts for reactions such as water oxidation. nih.gov The presence of the pyridinone group can enhance the stability of these complexes and provide an additional site for reactivity or tuning of electronic properties. The coordination chemistry of zinc with pyridinone-based ligands has also been explored, highlighting the versatility of these compounds. rsc.org
| Transition Metal | Typical Coordination Environment with Bipyridine/Pyridinone Ligands | Potential Applications |
|---|---|---|
| Palladium (Pd) | Square planar Pd(II) complexes. The pyridinone moiety can act as an internal base. nih.gov | Cross-coupling reactions, C-H activation. nih.gov |
| Ruthenium (Ru) | Octahedral [Ru(bipy)₃]²⁺ type complexes and their derivatives. wikipedia.org | Photocatalysis, water oxidation, photosensitizers. wikipedia.orgmdpi.com |
| Copper (Cu) | Forms various geometries; active species in catalytic water oxidation. nih.gov | Electrocatalysis, oxidation reactions. nih.gov |
| Iron (Fe) | High-spin or low-spin octahedral complexes; hydroxypyridinones are potent Fe(III) chelators. rsc.orgnih.gov | Bioinorganic modeling, iron chelation therapy. rsc.org |
| Cobalt (Co) | Forms stable octahedral complexes, often studied in bioinorganic model systems. nih.govnih.gov | Catalysis, redox-active materials. |
| Zinc (Zn) | Forms tetrahedral or octahedral complexes; studied with dihydropyridinate-based ligands. rsc.org | Lewis acid catalysis, structural modeling. |
Ligand-Metal Interaction Strength and Stability
The stability of metal complexes with this compound derivatives is governed by several factors, including the chelate effect, the nature of the metal ion, and the electronic properties of the ligand. The bipyridine unit itself forms stable five-membered chelate rings with metal ions. nih.gov Complexes with 1,10-phenanthroline, a structurally related and more rigid ligand, are typically 100 to 10,000 times more stable than their bipyridine analogues, an effect attributed to the pre-organized conformation of phenanthroline for metal binding. nih.gov
Design Principles for Functional Ligands
The design of functional ligands based on the this compound scaffold involves strategically modifying its structure to achieve specific properties. This can include altering substituent groups to tune steric hindrance and electronic character or using the inherent geometry of the ligand to build larger, more complex structures.
Incorporation of Bipyridine Units into Bridging Ligands
While 2,2'-bipyridine (B1663995) is an archetypal chelating ligand, isomers like 4,4'-bipyridine (B149096) are unable to chelate a single metal center and are instead widely used as bridging ligands to construct coordination polymers and metal-organic frameworks (MOFs). mdpi.com The 3,4'-bipyridine (B8713429) linkage in this compound is geometrically suited to act as a bridging unit, connecting two different metal centers. researchgate.net The nitrogen atoms of the two pyridine rings can coordinate to separate metals, creating dinuclear or polynuclear structures. researchgate.net
The design of such bridging ligands is a key strategy in creating materials with specific magnetic, optical, or catalytic properties. The distance and orientation between the metal centers can be controlled by the geometry of the bridging ligand. The pyridinone moiety on the this compound backbone can provide an additional coordination site, potentially allowing for the formation of more complex, multi-dimensional networks or acting as a functional site for catalysis.
Design of Ligands for Specific Catalytic Applications (e.g., Water Oxidation Catalysts, Alkene Oxidative Cleavage)
The development of efficient catalysts for complex transformations is a major driver of ligand design. Bipyridine-based ligands are integral to many catalytic systems, where they stabilize the metal center and modulate its reactivity. mdpi.com
Water Oxidation Catalysts: The oxidation of water to produce oxygen is a critical reaction for artificial photosynthesis and renewable energy systems. Ruthenium complexes containing bipyridine ligands, such as the famous "blue dimer" [(H₂O)Ru(bipy)₂(μ-O)Ru(bipy)₂(H₂O)]⁴⁺, were among the first molecular catalysts for water oxidation. wikipedia.orgmdpi.com More recently, systems based on more abundant metals like copper with bipyridine ligands have been shown to be active electrocatalysts for this reaction. nih.gov The design of ligands like this compound for this application would involve tuning the electronic properties to stabilize the high-valent metal intermediates required for the O-O bond formation step. Bimetallic complexes, facilitated by bridging ligands, can also offer synergistic effects for enhancing catalytic performance. mdpi.com
Alkene Oxidative Cleavage: The oxidative cleavage of C=C double bonds is a fundamental transformation in organic synthesis, traditionally achieved using harsh reagents like ozone or potassium permanganate. youtube.com There is significant interest in developing catalytic alternatives using transition metals and milder oxidants. rsc.org Catalytic systems based on metals like ruthenium are known to perform this reaction. researchgate.net The design of ligands for this purpose focuses on creating a coordination environment that supports the metal through multiple oxidation states and prevents catalyst deactivation. The robust and tunable nature of the this compound framework makes it a promising platform for developing new catalysts for alkene cleavage and other oxidative transformations. nih.gov The demonstrated ability of the related [2,2'-bipyridin]-6(1H)-one to actively participate in a catalytic cycle highlights the potential for designing "cooperating" ligands that do more than just stabilize the metal center. nih.gov
| Catalytic Application | Relevant Metals | Role of Bipyridinone Ligand |
|---|---|---|
| Water Oxidation | Ruthenium, Copper, Cobalt, Iron nih.govmdpi.commdpi.com | Stabilize high-valent metal species, tune redox potentials, potentially act as a proton relay. |
| Alkene Oxidative Cleavage | Ruthenium, Osmium rsc.orgresearchgate.net | Provide a robust coordination sphere, control selectivity, and enhance catalyst stability. |
| C-H Activation / Cross-Coupling | Palladium nih.gov | Act as a cooperating ligand and internal base to facilitate bond cleavage. nih.gov |
N-Donor Ligands for Metal Ion Separation (e.g., Lanthanides and Actinides)
Derivatives of bipyridine are significant in the field of nuclear fuel reprocessing, particularly for the separation of trivalent minor actinides (An(III)) from chemically similar lanthanides (Ln(III)). This process, often part of a broader Partitioning and Transmutation (P&T) strategy, is crucial for reducing the long-term radiotoxicity of nuclear waste. The selective extraction of actinides is achieved using soft N-donor ligands that show a preference for the slightly more covalent actinide ions over the harder lanthanide ions.
One of the benchmark ligands in this area is CyMe₄-BTBP (6,6'-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e] reading.ac.uklbl.govacs.orgtriazin-3-yl)-2,2'-bipyridine). reading.ac.uk This molecule, built upon a 2,2'-bipyridine framework, has demonstrated high efficiency and selectivity in separating minor actinides directly from nitric acid solutions. reading.ac.uk Research has expanded to immobilizing such ligands on solid supports like silica (B1680970) gel. For instance, a BTPhen (bis-(1,2,4-triazin-3-yl)-1,10-phenanthroline) functionalized silica gel has shown the ability to quantitatively remove Americium(III) in the presence of Europium(III) from nitric acid, achieving a remarkable separation factor (SFAm/Eu) of 140 at 4 M HNO₃. reading.ac.ukrsc.org
The design principles for these selective ligands focus on creating molecules that can effectively coordinate with the trivalent metal ions. The nitrogen atoms in the heterocyclic rings of bipyridine and associated triazine moieties act as soft donors, which leads to a stronger interaction with actinides compared to lanthanides. acs.org Combining the bipyridine structure with other donor groups, such as the oxygen in phosphine (B1218219) oxides (a TRPO-like process), has also been explored to create polydentate ligands with enhanced extraction capabilities. nih.gov
Recent developments include the synthesis and study of ligands like 6-(6-methyl-1,2,4,5-tetrazine-3-yl)-2,2'-bipyridine (MTB), which has been developed specifically for lanthanide/actinide separation. nih.govfz-juelich.de Studies involving Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) on the complexation of Curium(III) with MTB have revealed the formation of [Cm(MTB)₁₋₃]³⁺ complexes. fz-juelich.de
The table below summarizes the performance of a selected N-donor ligand in separating Americium (Am) from Europium (Eu), highlighting its effectiveness.
| Ligand System | Aqueous Phase | Separation Factor (SFAm/Eu) | Reference |
| BTPhen-functionalized SiO₂ gel | 4 M HNO₃ | 140 | reading.ac.uk |
Supramolecular Architectures and Self-Assembly
The rigid and well-defined coordination geometry of bipyridine and its derivatives makes them exemplary building blocks in supramolecular chemistry. Their ability to chelate metal ions drives the self-assembly of complex, higher-order structures with unique properties and potential applications in materials science and nanotechnology. nih.gov
Construction of Metal-Bridged Helical Structures
The self-assembly of bipyridine-containing ligands with metal ions can lead to the formation of elegant, double-stranded helical structures known as helicates. researchgate.net These structures are formed when two or more ligand strands wrap around a series of metal ions, which act as templates directing the helical twist. The specific geometry of the bipyridine unit and the coordinating metal ion dictates the final architecture of the helicate.
For example, ligands incorporating multiple 2,2'-bipyridine units linked together have been shown to self-assemble into double-stranded helicates upon reaction with metal ions like Cu(I), Ag(I), and Zn(II). rsc.org The formation of these trinuclear double-stranded helicates is a spontaneous process guided by the coordination preferences of the metal ions and the conformational properties of the ligand. rsc.org The resulting structures can be characterized by techniques such as NMR and X-ray crystallography. The twisting of the helical strands can even lead to spring-like extension and contraction movements in response to external stimuli, making them a class of molecular springs. researchgate.net
Protein Self-Assembly Driven by Bipyridine-Containing Amino Acids
The principles of coordination chemistry have been extended into protein engineering through the incorporation of noncanonical amino acids (NCAAs) bearing metal-chelating moieties. lbl.gov An amino acid functionalized with a bipyridine group, such as (2,2'-bipyridin-5-yl)alanine (Bpy-Ala) or 2,2'-bipyridylalanine (BPA), can be genetically encoded into a protein's structure. lbl.govacs.orgnih.gov This introduces a programmable metal-binding site at a specific location within the polypeptide chain.
The introduction of these bipyridine-containing amino acids allows for metal-ion-driven protein self-assembly. nih.gov When a metal ion like Fe(II), Ni(II), or Cu(II) is introduced, it coordinates with the bipyridine side chains of multiple protein monomers, acting as a molecular "glue" to form well-defined oligomeric structures. lbl.govnih.gov The stoichiometry and geometry of the final protein assembly can be precisely controlled by the number and placement of the Bpy-Ala residues and the choice of the metal ion. nih.gov For instance, researchers have computationally designed a protein with a buried metal-binding site consisting of Bpy-Ala and other coordinating residues that can bind divalent cations with high affinity, with the resulting crystal structures matching the design model with near-atomic accuracy. acs.org
This strategy has been used to create dimers, linear oligomers, and other large protein complexes. nih.gov This method of directing protein assembly offers a powerful tool for developing new biomaterials, biosensors, and metalloenzymes with novel functions. lbl.govnih.gov
The table below details the metal ions and resulting structures from protein self-assembly using a bipyridine-containing amino acid.
| Bipyridine Amino Acid | Metal Ion | Resulting Protein Assembly | Reference |
| (2,2'-bipyridin-5-yl)alanine (Bpy-Ala) | Fe(II) | Threefold-symmetric protein complex | lbl.gov |
| (2,2'-bipyridin-5-yl)alanine (Bpy-Ala) | Co(II), Zn(II), Ni(II) | Metalloprotein with octahedral coordination | acs.org |
| 2,2'-bipyridylalanine (BPA) | Ni(II), Cu(II) | Dimers or oligomers with varied patterns | nih.gov |
Structure Activity Relationship Sar Studies in Non Clinical Models
Modulation of Biological Receptor Interactions
The interaction of [3,4'-Bipyridin]-6(1H)-one compounds with biological receptors is highly dependent on their structural features. Substitutions on the bipyridine core can dramatically alter target affinity and conformational properties, which are critical for their pharmacological effects.
Influence of this compound Substituents on Target Affinity (e.g., Amrinone and Milrinone effects on Ca2+-ATPase)
The nature and position of substituents on the this compound scaffold play a pivotal role in determining the affinity for biological targets such as Ca2+-ATPase. A comparative analysis of Amrinone and Milrinone, two prominent derivatives, clearly illustrates this principle.
In in vitro assays using rabbit myocardial membrane, Amrinone was found to be inactive in stimulating Mg2+-dependent, Ca2+-stimulable adenosine (B11128) triphosphatase (Ca2+-ATPase) nih.gov. In stark contrast, Milrinone significantly stimulates this enzyme nih.govnih.gov. The key structural differences between Amrinone and Milrinone are the presence of a 2-methyl group and a 5-cyano group in Milrinone, replacing the 5-amino group of Amrinone.
Further studies on analogues have elucidated the importance of specific substitutions. For instance, a 2-methyl analogue of Amrinone was found to be stimulatory, indicating the crucial role of the 2-methyl group for activity nih.gov. Similarly, a 5-bromo analogue of Milrinone demonstrated significant stimulation of myocardial membrane Ca2+-ATPase, achieving 67% of the activity of Milrinone at a concentration of 10⁻⁷ M nih.gov. Conversely, analogues lacking a 2-substituent, regardless of the presence of a 5-cyano group, did not stimulate Ca2+-ATPase activity nih.gov. Blocking the 3-N position with a methyl group also resulted in an inactive compound nih.gov.
These findings underscore that specific substitutions at the 2- and 5-positions of the this compound ring are critical for effective interaction with and stimulation of Ca2+-ATPase.
| Compound | Substituents | Effect on Ca2+-ATPase Activity |
|---|---|---|
| Amrinone | 5-amino | Inactive |
| Milrinone | 2-methyl, 5-cyano | Stimulatory |
| Amrinone Analogue | 2-methyl, 5-amino | Stimulatory |
| Milrinone Analogue | 5-bromo, 2-methyl | Stimulatory (67% of Milrinone activity) |
| Analogue | 5-cyano, no 2-substituent | Inactive |
| Analogue | 3-N-methyl | Inactive |
Conformational Requirements for Activity (e.g., Twist Conformation in Milrinone Analogues)
The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. Studies have revealed that a nonplanar, or "twist," conformation is a prerequisite for the stimulation of Ca2+-ATPase nih.gov.
X-ray crystallography studies have shown that Amrinone is a nearly planar molecule. In contrast, Milrinone exhibits a significant twist in its bipyridine ring conformation nih.gov. This twist is largely attributed to the steric hindrance introduced by the 2-methyl group. This nonplanar conformation is believed to be more favorable for binding to the active site of the target enzyme.
The importance of this twist conformation is further supported by the observation that analogues with either a 2- or 2'-methyl substituent, which induces a twist, are more active in the Ca2+-ATPase assay nih.gov. However, it is noteworthy that while a 2'-methyl substituent can induce a similar twist angle to a 2-methyl group, the resulting analogues are less potent, suggesting that the position of the methyl group is also critical for optimal activity nih.gov.
| Compound | Key Structural Feature | Conformation | Ca2+-ATPase Activity |
|---|---|---|---|
| Amrinone | No 2-methyl group | Nearly Planar | Inactive |
| Milrinone | 2-methyl group | Twist Conformation | Active |
| Analogues with 2- or 2'-methyl substituent | Methyl group inducing non-planarity | Twist Conformation | Active |
Enzyme Modulation Studies
The modulatory effects of this compound derivatives on enzyme activity have been a central focus of non-clinical research, providing insights into their mechanisms of action.
In Vitro Effects on Ca2+-ATPase Activity
In vitro studies have demonstrated the direct effects of this compound derivatives on Ca2+-ATPase activity. As previously mentioned, Milrinone has been shown to significantly stimulate myocardial membrane Ca2+-ATPase activity nih.govnih.gov. This effect is concentration-dependent. In contrast, its parent compound, Amrinone, does not exhibit this stimulatory effect on Ca2+-ATPase nih.govnih.gov.
The prerequisites for this stimulatory activity have been defined as the presence of a 2-methyl group to maintain a nonplanar conformation, a free 3-N position, and a substituent at the 5-position nih.gov. This model for optimal activity in the myocardial membrane Ca2+-ATPase system differs from that proposed for phosphodiesterase enzyme receptor recognition, primarily in the requirement for a nonplanar molecule nih.gov.
Thyromimetic Actions in Membrane Systems
Interestingly, Milrinone has been shown to exhibit thyromimetic actions in membrane systems, specifically in its ability to stimulate myocardial membrane Ca2+-ATPase nih.gov. This action is similar to that of thyroid hormone, which also stimulates this enzyme in vitro nih.gov.
This thyromimetic effect is supported by the observation that the action of Milrinone on Ca2+-ATPase can be antagonized by W-7 [N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide], a substance that also blocks the action of thyroid hormone on the same enzyme nih.gov. Furthermore, progressive additions of Milrinone to membranes incubated with a fixed concentration of thyroxine or triiodothyronine resulted in a progressive obliteration of the thyroid hormone's effect on Ca2+-ATPase, suggesting a shared mechanism or binding site nih.gov.
X-ray crystallographic analysis has revealed structural homologies between the phenolic ring of thyroxine and the substituted ring of Milrinone, which are not shared by the inactive Amrinone nih.gov. This structural similarity is believed to be the basis for the thyromimetic action of Milrinone on Ca2+-ATPase.
Non Clinical Applications and Research Utility of 3,4 Bipyridin 6 1h One
Building Blocks in Organic Synthesis and Materials Science
Bipyridine and pyridone derivatives are recognized as crucial building blocks in the realms of organic synthesis and materials science. mdpi.comnih.govpreprints.orgresearchgate.net Their utility stems from their rigid, planar structures and the presence of nitrogen atoms that can participate in a variety of chemical transformations and coordination chemistries.
The synthesis of bipyridine derivatives is a well-established area of organic chemistry, with numerous methods developed for their preparation, including various cross-coupling reactions. mdpi.compreprints.org These synthetic routes allow for the introduction of a wide array of functional groups, enabling the fine-tuning of the electronic and steric properties of the resulting molecules. This adaptability makes them highly valuable as precursors for more complex molecular architectures.
Derivatives of 3,4-dihydro-2(1H)-pyridones have been highlighted as important synthetic precursors for a variety of biologically active and structurally complex molecules. nih.govresearchgate.net This underscores the potential of the pyridinone scaffold within [3,4'-Bipyridin]-6(1H)-one to serve as a versatile starting point for the synthesis of novel organic compounds with interesting properties.
Catalysis and Photocatalysis Research
The bipyridine framework is a cornerstone of modern catalysis, particularly in the field of photocatalysis where it is frequently employed as a ligand in light-harvesting and catalytic metal complexes.
Organic Photocatalysts for Hydrogen Production
The quest for clean energy has spurred significant research into photocatalytic hydrogen production from water. Bipyridine-based ligands are commonly incorporated into metal complexes, such as those of ruthenium and palladium, to create efficient photocatalysts. rsc.orgresearchgate.net These complexes can absorb visible light and initiate the electron transfer processes necessary for the reduction of protons to molecular hydrogen.
While metal-free organic photocatalysts are also an active area of research, the primary role of bipyridines in this context is often as a component of a larger, typically metal-containing, photocatalytic system. The electronic properties of the bipyridine ligand can be tuned to optimize the light-absorbing and redox properties of the catalyst. For instance, the introduction of specific functional groups can enhance the stability and efficiency of the photocatalyst. rsc.org Although direct application of this compound as a photocatalyst for hydrogen production has not been reported, its bipyridine core suggests its potential as a ligand in such systems.
Table 1: Examples of Bipyridine-Based Systems in Photocatalytic Hydrogen Production
| Catalyst/System | Description | Key Findings |
|---|---|---|
| Ru/Pd bimetallic complex with 4,4′-dicarboxyethyl-2,2′-bipyridine ligands | A pyrazine-bridged ruthenium/palladium bimetallic photocatalyst. | Catalyzes the production of hydrogen gas upon irradiation with visible light. rsc.org |
| Dye-sensitized mesoporous carbon nitride with magnesium phthalocyanine | A system where a dye sensitizes a photocatalyst for hydrogen evolution. | Shows stable photocatalytic evolution of hydrogen from an aqueous solution under visible light. rsc.org |
Photocatalytic CO2 Reduction
The photocatalytic reduction of carbon dioxide (CO2) into valuable chemical feedstocks is another critical area of sustainable chemistry research. Bipyridine ligands play a central role in the design of molecular photocatalysts for this transformation, most notably in complexes of rhenium and manganese. nih.govresearchgate.net These catalysts typically operate through a mechanism involving light absorption by a photosensitizer, followed by electron transfer to the catalytic center which then activates CO2.
The bipyridine ligand stabilizes the metal center and its electronic structure can be modified to improve catalytic efficiency and product selectivity. For example, cobalt complexes with pyridinyl-triazine-diamine ligands have been shown to photocatalytically reduce CO2 to carbon monoxide (CO). researchgate.net While there is no specific literature on this compound in this application, its inherent structure as a bipyridine derivative makes it a candidate for investigation as a ligand in novel photocatalytic systems for CO2 reduction.
Table 2: Bipyridine-Containing Catalysts for Photocatalytic CO2 Reduction
| Catalyst | Photosensitizer | Sacrificial Electron Donor | Product |
|---|---|---|---|
| Cobalt(II) Pyridinyl-1,3,5-Triazine-Diamine complexes | Ir(ppy)3 | 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole | CO researchgate.net |
| Cyclometalated Pt(II) Complexes of N^C^N Pincer Dipyridylbenzene Ligands | (Self-sensitized) | Not specified in abstract | CO (theoretical study) mdpi.com |
Molecular Recognition and Sensing
The ability of molecules to selectively bind to specific ions or other molecules is the basis of chemical sensing. The bipyridine scaffold, with its defined geometry and coordinating nitrogen atoms, is an excellent platform for the design of molecular sensors.
Chiral Molecular Recognition
Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral substance, is of fundamental importance in chemistry and biology. While there are no specific reports on the use of this compound for chiral recognition, the principles of sensor design suggest its potential. A chiral derivative of this compound could potentially be synthesized and used to create a chiral environment capable of interacting differently with the enantiomers of a target molecule. Such interactions could be monitored by various spectroscopic techniques, such as NMR or fluorescence spectroscopy, to achieve enantiomeric discrimination. mst.edu
Research in this area often involves the use of chiral selectors that form transient diastereomeric complexes with the enantiomers of the analyte, leading to observable differences in their physical properties. nih.gov The development of new chiral sensors is an ongoing field of research with applications in areas such as asymmetric catalysis and pharmaceutical analysis. nih.gov
Fluorescence Sensors (e.g., for Cu2+ detection)
Fluorescence spectroscopy is a highly sensitive technique for the detection of metal ions. Fluorescent sensors typically consist of a fluorophore (a light-emitting unit) linked to a receptor that can bind to the target ion. The binding event causes a change in the fluorescence properties of the fluorophore, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.
Bipyridine derivatives are frequently used as the receptor component in fluorescent sensors for metal ions due to the strong coordination of the nitrogen atoms to many metal cations. nih.gov Although no specific studies were found that employ this compound as a fluorescent sensor for copper(II) ions (Cu2+), the general design principles are well-established. digitellinc.comnih.govresearchgate.net A fluorescent sensor could be designed by attaching a suitable fluorophore to the this compound backbone. Upon binding of Cu2+ to the bipyridine unit, the fluorescence of the attached dye could be modulated, allowing for the sensitive detection of the copper ion.
Table 3: Principles of Fluorescent Sensors for Metal Ion Detection
| Sensor Type | Mechanism | Example Application |
|---|---|---|
| "Turn-off" Sensor | Binding of the metal ion quenches the fluorescence of the sensor molecule. | Detection of Cu2+ using various fluorophores. digitellinc.com |
| "Turn-on" Sensor | Binding of the metal ion induces or enhances the fluorescence of the sensor. | Can be achieved through mechanisms like chelation-enhanced fluorescence (CHEF). |
Precursors for Complex Heterocyclic Systems
The reactivity of the pyridinone and pyridine (B92270) rings within the this compound scaffold presents opportunities for its use as a foundational building block in the synthesis of larger, polycyclic heterocyclic compounds. The nitrogen atoms and the carbonyl group can participate in various chemical transformations to build additional rings.
Although direct synthetic applications starting from this compound are not readily found in the surveyed literature, the general reactivity of pyridinone scaffolds provides a basis for potential synthetic routes. Pyridinone derivatives are recognized as important building blocks in medicinal chemistry due to their ability to act as both hydrogen bond donors and acceptors. nih.gov General synthetic strategies for pyridinone-based structures often involve condensation reactions to form the pyridinone ring itself. nih.govfrontiersin.org
In principle, the existing pyridinone ring in this compound could be functionalized at various positions to enable the construction of fused ring systems. For instance, reactions targeting the carbon atoms adjacent to the carbonyl group or the nitrogen atom could introduce functionalities that can then participate in intramolecular cyclization reactions to form bicyclic or tricyclic pyridinone derivatives.
The bipyridine structural motif is a key component in a wide array of biologically active molecules and functional materials. mdpi.com Bipyridine derivatives are utilized as ligands in catalysis, as photosensitizers, and in the architecture of supramolecular structures. mdpi.com The synthesis of such compounds often relies on coupling reactions of pyridine derivatives. mdpi.com
This compound could serve as a precursor to novel bipyridine-containing research agents. The pyridinone ring offers a handle for chemical modification, allowing for the introduction of various substituents that could modulate the electronic properties and biological activity of the resulting molecules. For example, derivatization of the pyridinone nitrogen or strategic functionalization of the ring carbons could lead to new ligands for metal complexes or precursors for pharmacologically active compounds. The broader class of pyridinone derivatives has shown a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects, highlighting the potential of new derivatives in drug discovery. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
